molecular formula C20H23NO4 B10980931 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2,4,5-trimethoxyphenyl)methanone

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2,4,5-trimethoxyphenyl)methanone

Cat. No.: B10980931
M. Wt: 341.4 g/mol
InChI Key: GTAVLQULKZEJLF-UHFFFAOYSA-N
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Description

6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is an organic compound that features a quinoline core substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the quinoline nitrogen.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: The major product is often a quinoline N-oxide.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Anticancer Agents: Compounds with similar structures have shown potential as inhibitors of cancer cell growth.

    Antimicrobial Agents: The trimethoxyphenyl group is known for its antimicrobial properties.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Materials Science:

Mechanism of Action

The mechanism of action of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trimethoxyphenyl group can interact with various biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Trimethoxyphenyl Derivatives: Compounds such as trimethoprim, which is used as an antibiotic.

Uniqueness

The uniqueness of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its combined structural features of both the quinoline and trimethoxyphenyl groups, which may confer a broader range of biological activities compared to compounds containing only one of these moieties.

This detailed article provides a comprehensive overview of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H23NO4/c1-13-7-8-16-14(10-13)6-5-9-21(16)20(22)15-11-18(24-3)19(25-4)12-17(15)23-2/h7-8,10-12H,5-6,9H2,1-4H3

InChI Key

GTAVLQULKZEJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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